molecular formula C20H19N3O3S B14811583 4-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}naphthalen-1-ol

4-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}naphthalen-1-ol

Cat. No.: B14811583
M. Wt: 381.4 g/mol
InChI Key: NLEBUIWARLVMDY-UHFFFAOYSA-N
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Description

4-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}-1-naphthol is an organic compound with the molecular formula C20H19N3O3S It is known for its complex structure, which includes a naphthol group, a diazenyl linkage, and a pyrrolidinylsulfonylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}-1-naphthol typically involves a multi-step process. One common method includes the diazotization of 4-(1-pyrrolidinylsulfonyl)aniline followed by coupling with 1-naphthol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}-1-naphthol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.

    Substitution: The naphthol group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions may require catalysts like Lewis acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.

Scientific Research Applications

4-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}-1-naphthol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which 4-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}-1-naphthol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazenyl linkage and sulfonyl group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}-1-naphthol: can be compared with other diazenyl and sulfonyl-containing compounds such as:

Uniqueness

What sets 4-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}-1-naphthol apart is its combination of a naphthol group with a diazenyl linkage and a pyrrolidinylsulfonylphenyl moiety

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

4-[(4-pyrrolidin-1-ylsulfonylphenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C20H19N3O3S/c24-20-12-11-19(17-5-1-2-6-18(17)20)22-21-15-7-9-16(10-8-15)27(25,26)23-13-3-4-14-23/h1-2,5-12,24H,3-4,13-14H2

InChI Key

NLEBUIWARLVMDY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)O

Origin of Product

United States

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